molecular formula C10H14N2O2S B2515036 1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]propan-1-one CAS No. 2198495-36-0

1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]propan-1-one

Cat. No.: B2515036
CAS No.: 2198495-36-0
M. Wt: 226.29
InChI Key: INXPDTGUWKGQKV-UHFFFAOYSA-N
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Description

1-[3-(1,3-Thiazol-2-yloxy)pyrrolidin-1-yl]propan-1-one is a chemical compound of significant interest in medicinal chemistry and organic synthesis, particularly for the development of novel bioactive molecules. It features a pyrrolidine ring connected to a 1,3-thiazole heterocycle via an ether linkage, with a propanone chain completing the structure. This hybrid architecture combines two privileged scaffolds known for their broad biological activities. The 1,3-thiazole ring is a well-documented pharmacophore present in compounds with a wide range of biological properties, including antimicrobial , antitumor , antiviral , and anti-inflammatory activities . Similarly, the pyrrolidinone moiety is found in molecules exhibiting various pharmacological effects . Consequently, this compound serves as a versatile and valuable building block for researchers designing and synthesizing new heterocyclic compounds for probing biological mechanisms and screening for potential therapeutic applications. It is strictly intended for laboratory research purposes in chemical and pharmaceutical development. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-2-9(13)12-5-3-8(7-12)14-10-11-4-6-15-10/h4,6,8H,2-3,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXPDTGUWKGQKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(C1)OC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]propan-1-one typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced by reacting the thiazole derivative with a suitable pyrrolidine derivative under nucleophilic substitution conditions.

    Formation of the Propanone Group:

Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex chemical structure that contributes to its biological activity. Its molecular formula is C11H14N2O2SC_{11}H_{14}N_{2}O_{2}S, and it features a thiazole ring which is often associated with a variety of biological activities. The presence of the pyrrolidine moiety enhances its pharmacological profile.

Antiviral Properties

Research has indicated that thiazole derivatives, including 1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]propan-1-one, exhibit antiviral activities. A study focusing on thiazole-based compounds demonstrated their effectiveness against influenza A virus by targeting the viral RNA-dependent RNA polymerase (RdRP) . The compound's ability to inhibit viral replication positions it as a candidate for further investigation in antiviral drug development.

Anticancer Potential

Thiazole derivatives have been reported to possess anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including colon and hepatocellular carcinoma . The mechanism often involves the induction of apoptosis in cancer cells, making this compound a potential lead for anticancer drug development.

Antimicrobial Activity

The compound is also being explored for its antimicrobial properties. Thiazole derivatives are known for their broad-spectrum activity against bacteria and fungi. Studies suggest that modifications to the thiazole ring can enhance antimicrobial efficacy, making it a promising area for research .

Case Study 1: Antiviral Activity Against Influenza A

In a study published in Nature Communications, researchers synthesized various thiazole derivatives to evaluate their antiviral properties against influenza A virus. The results indicated that certain derivatives exhibited significant inhibitory effects on viral replication, with IC50 values in the low micromolar range . This highlights the potential of this compound as an antiviral agent.

Case Study 2: Anticancer Activity Evaluation

A research article in Pharmaceuticals assessed the anticancer activity of thiazole derivatives, including those structurally related to this compound. The study found that these compounds induced apoptosis in human colon cancer cells (HTC-116) with significant potency compared to standard treatments . This suggests that further exploration could lead to new therapeutic options for cancer treatment.

Comparative Analysis of Biological Activities

Activity TypeCompound TypeIC50 Values (μM)Reference
AntiviralThiazole Derivatives3.3 - 31
AnticancerThiazole-based CompoundsVaries by Cell Line
AntimicrobialThiazole DerivativesVaries

Mechanism of Action

The mechanism of action of 1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrrolidin-1-yl propan-1-one derivatives, focusing on substituent effects, synthesis strategies, and functional properties.

Substituent Variations and Structural Features

Compound Name Substituent(s) Key Structural Differences Molecular Weight (g/mol) References
1-[3-(1,3-Thiazol-2-yloxy)pyrrolidin-1-yl]propan-1-one 1,3-Thiazol-2-yloxy group at pyrrolidine 3-position Thiazole ring with oxygen linker ~254.34 (estimated) -
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one Phenyl and two pyrazole groups at propanone 3-position Pyrazole substituents (N-rich heterocycles) 290.34
3-(Furan-3-yl)-1-(pyrrolidin-1-yl)propan-1-one (8) Furan-3-yl group at propanone 3-position Furan ring (oxygen-containing heterocycle) 193.24
3-(3,4-Dichlorophenoxy)-1-(pyrrolidin-1-yl)propan-1-one 3,4-Dichlorophenoxy group at propanone 3-position Chlorinated aromatic substituent 288.18
3-(2-Ethoxyphenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one 1,2,5-Thiadiazol-3-yloxy group at pyrrolidine 3-position Thiadiazole ring (additional nitrogen vs. thiazole) 347.40

Key Observations :

  • Steric Considerations : Bulky substituents like di-pyrazole (compound 3) or bicyclic systems (e.g., azabicyclo in compound 18) may hinder rotational freedom compared to the smaller thiazole group .
Divergent Approaches
  • Solid-Phase Synthesis : Compound 3 (1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one) utilized Al2O3 as a solid support, whereas compound 7 (E)-3-(furan-3-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one employed solution-phase catalysis . The target compound may require tailored conditions due to the reactivity of the thiazole-oxy group.
Physicochemical Properties
  • Solubility and Stability: Thiazole’s moderate polarity may enhance solubility compared to non-polar aromatic substituents (e.g., dichlorophenoxy in compound 16) but reduce it relative to pyrazole or furan derivatives .
  • Crystallography and Analysis : X-ray diffraction (compound 3) and Multiwfn software () are applicable for structural validation and electron density analysis of the target compound .

Computational and Analytical Insights

  • Puckering Dynamics : Cremer-Pople parameters () may elucidate pyrrolidine ring conformation influenced by the thiazole-oxy substituent .

Biological Activity

1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and applications of this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazole Ring : This is achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
  • Attachment of the Pyrrolidine Moiety : Nucleophilic substitution reactions are employed to introduce the pyrrolidine ring.
  • Final Product Formation : The final step often includes coupling with a propanone derivative to yield the desired compound.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds containing thiazole and pyrrolidine moieties can exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains, demonstrating efficacy in inhibiting growth .

Anticancer Potential

Recent investigations highlight the compound's potential as an anticancer agent. It has been observed to modulate key signaling pathways involved in tumor proliferation, such as the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway. This modulation can lead to reduced tumor growth in xenograft models .

The mechanism of action for this compound likely involves its interaction with specific molecular targets, including enzymes and receptors. The unique structural features imparted by the thiazole and pyrrolidine rings facilitate these interactions, leading to diverse biological effects .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Study on Anticancer Activity : A study involving a thiazole-containing compound demonstrated significant suppression of tumor growth in mouse models when administered at low doses. The compound's ability to inhibit specific kinases was noted as a critical factor in its effectiveness .
  • Antimicrobial Testing : Another study assessed various derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the thiazole ring enhanced activity against resistant strains .

Data Table

Biological Activity Effect Reference
AntimicrobialInhibits growth of bacteria
AnticancerSuppresses tumor growth
Modulation of signaling pathwaysAlters PI3K/AKT/mTOR signaling

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